4-Azido-4-(4-fluorophenyl)oxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-4-(4-fluorophenyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-10-3-1-9(2-4-10)11(14-15-13)5-7-16-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMWERNGBFMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243242 | |
| Record name | 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-61-1 | |
| Record name | 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Azido 4 4 Fluorophenyl Oxane
Stereoselective Synthesis of the 4,4-Disubstituted Oxane Ring System
The construction of the 4,4-disubstituted tetrahydropyran (B127337) (oxane) skeleton is a pivotal challenge in the synthesis of the target compound. Achieving specific stereoisomers necessitates advanced strategies that can control the relative and absolute configuration of the substituents.
Diastereoselective synthesis of polysubstituted oxane rings is a well-explored area of organic chemistry, driven by the prevalence of this motif in natural products. mdpi.comnih.gov Various cyclization strategies have been developed to control the relative stereochemistry of substituents on the tetrahydropyran ring.
One powerful approach is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. Indium trichloride has been shown to be an effective mediator for such cyclizations, yielding polysubstituted tetrahydropyrans with high diastereoselectivity. nih.govacs.org The stereochemical outcome of these reactions is often directly correlated with the geometry of the starting homoallylic alcohol, allowing for predictable control over the product's relative configuration. nih.govacs.org For instance, the cyclization of trans-homoallyl alcohols with aldehydes typically generates 2,3,4-trisubstituted tetrahydropyrans with an exclusive up-down-up relative stereochemistry. nih.gov
Another effective method involves the oxidative cyclization of substrates like benzylic and allylic ethers. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can generate an oxocarbenium ion, which then undergoes an intramolecular nucleophilic attack to form the tetrahydropyran ring with significant diastereocontrol. mdpi.comnih.gov This methodology has been successfully applied to the synthesis of various tetrahydropyran-containing natural products. nih.gov Furthermore, tandem reactions, such as an aldol reaction followed by a Knoevenagel condensation and intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov
The table below summarizes various catalytic systems and their effectiveness in diastereoselective oxane synthesis.
| Catalyst/Mediator | Reaction Type | Substrates | Key Feature | Diastereoselectivity |
| Indium Trichloride | Cyclization | Homoallyl alcohols and aldehydes | Correlates product stereochemistry with substrate geometry | Excellent nih.govacs.org |
| DDQ | Oxidative Cyclization | Benzylic/Allylic ethers | Forms oxocarbenium ion intermediate | High mdpi.comnih.gov |
| Copper(II)-Bisphosphine | Olefin Migration/Prins Cyclization | Homoallylic alcohols | Convenient one-pot protocol | Excellent nih.gov |
| Brønsted Acid | Hydroxyalkoxylation | Silylated Alkenols | Forms vicinal quaternary and tertiary centers | Excellent (>95:5) uva.es |
To obtain a single enantiomer of 4-azido-4-(4-fluorophenyl)oxane, enantioselective methods must be employed. This can be achieved by using chiral catalysts or by starting from a chiral pool. An enantioselective synthesis of related 2-aryl-substituted oxetanes has been reported, involving the enantioselective reduction of a β-halo ketone with a chiral reducing agent, followed by a Williamson ether cyclization. acs.org This strategy, which establishes a chiral center early in the synthesis, could potentially be adapted for oxane precursors.
A more general approach involves asymmetric catalysis. For example, gold-catalyzed intramolecular alkyne hydroarylation has been used for the highly enantioselective synthesis of wikipedia.orghelicenes, demonstrating that chiral catalysts can effectively control the stereochemistry of cyclization reactions that form complex ring systems. nih.gov The development of a similar catalytic system for the cyclization of an appropriate acyclic precursor could provide enantioselective access to the 4-aryl-oxane core. The key would be the design of a substrate that, upon cyclization, generates the desired 4,4-disubstituted pattern with high enantiomeric excess.
Installation of the Azido (B1232118) Moiety and Fluorophenyl Group
The introduction of the azide (B81097) and the 4-fluorophenyl group can be accomplished either by incorporating them into the acyclic precursors before cyclization or by adding them to a pre-formed oxane ring.
The introduction of an azide group onto a pre-existing oxane ring requires a regioselective functionalization at the C4 position. A common strategy for introducing an azide is through the nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with an azide salt (e.g., sodium azide). Therefore, a precursor like 4-(4-fluorophenyl)oxane-4-ol would be required.
Alternatively, azidation can be achieved through the ring-opening of an epoxide. A highly regioselective azidolysis reaction for opening epoxides using sodium azide and Oxone® in an aqueous solvent has been reported, yielding β-azido alcohols. mdpi.com A synthetic route that generates a spiro-epoxide at the C4 position of the oxane could be opened regioselectively by an azide nucleophile to install the desired functionality.
Diazo transfer reactions represent another method for converting a primary amine into an azide. If a 4-amino-4-(4-fluorophenyl)oxane precursor were synthesized, it could be converted to the target azide under mild conditions. mdpi.com
| Azidation Method | Precursor Required | Reagents | Key Advantage |
| Nucleophilic Substitution | 4-Hydroxy-oxane with activated -OH group | NaN₃, MsCl/TsCl | Straightforward and widely used |
| Epoxide Ring Opening | Spiro-epoxide at C4 | NaN₃, Oxone® | High regioselectivity mdpi.com |
| Diazo Transfer | 4-Amino-oxane | Triflic azide or other transfer agents | Mild conditions |
The 4-fluorophenyl group is a common motif in medicinal chemistry. Its synthesis is typically achieved by modifying a benzene ring with a fluorine atom. Classical methods include the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. Another industrial-scale method is the Halex (halogen exchange) process, where an activated aryl chloride is treated with a fluoride source like potassium fluoride.
More modern methods often rely on transition-metal catalysis. Palladium-catalyzed reactions, for example, can convert aryl halides or triflates into aryl fluorides via oxidative addition and reductive elimination. The development of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), has also enabled the fluorination of functionalized aryl Grignard reagents and arylboronic acids.
Derivatization Strategies via the Azido Group
The azido group is a versatile functional handle that is stable under many reaction conditions but can be selectively transformed into other functionalities. Its primary utility lies in bioorthogonal chemistry, where it can react selectively in complex biological environments.
Two of the most prominent reactions involving azides are the Staudinger ligation and azide-alkyne cycloadditions, often termed "click chemistry".
Staudinger Ligation : This reaction occurs between an azide and a phosphine. wikipedia.orgthermofisher.com The initial reaction forms an aza-ylide intermediate. In the presence of water, this intermediate is hydrolyzed to a primary amine and a phosphine oxide (Staudinger reduction). wikipedia.org However, if the phosphine contains an ortho-ester group, the aza-ylide can be trapped intramolecularly to form a stable amide bond, a transformation known as the Staudinger ligation. sigmaaldrich.comacs.org This metal-free reaction is highly chemoselective and bioorthogonal.
Azide-Alkyne Cycloaddition (Click Chemistry) : The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne produces a 1,2,3-triazole ring. While the thermal reaction can lead to mixtures of regioisomers, the copper(I)-catalyzed variant (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium-catalyzed versions (RuAAC) can provide the 1,5-disubstituted regioisomer. mdpi.com These "click" reactions are exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for conjugating the this compound molecule to other molecules, such as reporter tags or biomolecules. rsc.orgresearchgate.netnih.gov
| Reaction | Reagents | Product | Key Features |
| Staudinger Reduction | Triphenylphosphine, H₂O | Primary Amine | Mild reduction of azide to amine wikipedia.org |
| Staudinger Ligation | Engineered phosphine (with ester trap) | Amide | Forms stable amide bond; bioorthogonal sigmaaldrich.com |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) source | 1,4-Disubstituted 1,2,3-Triazole | High yield, high regioselectivity, robust organic-chemistry.org |
| Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal Alkyne, Ru catalyst | 1,5-Disubstituted 1,2,3-Triazole | Complementary regioselectivity to CuAAC mdpi.com |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of this compound
The azide functional group of this compound serves as a versatile handle for molecular assembly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of click chemistry, facilitates the covalent linkage of the oxane scaffold to a wide array of molecules bearing a terminal alkyne. nih.gov The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, excellent functional group tolerance, and strict regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazole adducts. frontiersin.orgnih.govorganic-chemistry.org In contrast, the uncatalyzed thermal cycloaddition typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.gov
The mechanism involves the in-situ formation of a copper(I) acetylide species, which then reacts with the azide moiety of the oxane derivative. nih.gov The active Cu(I) catalyst can be generated from copper(II) salts, such as CuSO₄, through reduction with agents like sodium ascorbate, or directly from Cu(I) salts like CuI or CuBr. nih.govbeilstein-journals.orgmdpi.com To prevent catalyst degradation and improve reaction efficiency, stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often employed, particularly in biological applications to protect DNA from copper-induced damage. glenresearch.comnih.gov The reaction proceeds reliably in various solvents, including aqueous media, which enhances its utility. nih.govbeilstein-journals.org
The versatility of the CuAAC reaction allows for the conjugation of this compound with diverse alkyne-containing substrates, including biomolecules, fluorescent dyes, and polymer building blocks. glenresearch.comnih.gov This enables the straightforward synthesis of complex molecular architectures and functional materials. For instance, a one-pot, two-step sequence can be performed where an organic halide is converted to an azide and immediately consumed in a CuAAC reaction. nih.gov
Table 1: Representative CuAAC Reactions with Azide Precursors
Click to view data
| Alkyne Substrate | Copper Source/Ligand | Reducing Agent | Solvent | Expected Product | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | DMF/H₂O | 1-(4-(4-fluorophenyl)oxan-4-yl)-4-phenyl-1H-1,2,3-triazole | researchgate.net |
| Propargyl Alcohol | CuI | None | CH₂Cl₂/H₂O | (1-(4-(4-fluorophenyl)oxan-4-yl)-1H-1,2,3-triazol-4-yl)methanol | nih.gov |
| Ethyl Propiolate | CuSO₄/TBTA | Sodium Ascorbate | tBuOH/H₂O | Ethyl 1-(4-(4-fluorophenyl)oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate | glenresearch.com |
| 1-Ethynyl-4-methylbenzene | Cu(OAc)₂ | Sodium Ascorbate | H₂O/DMSO | 1-(4-(4-fluorophenyl)oxan-4-yl)-4-(p-tolyl)-1H-1,2,3-triazole | mdpi.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
For applications where copper catalysts are undesirable due to toxicity, particularly in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. magtech.com.cnnih.gov This reaction utilizes a strained cyclooctyne, which possesses significant ring strain (approximately 18 kcal/mol), to react spontaneously with an azide. nih.gov This high degree of intrinsic energy in the alkyne component drives the reaction forward without the need for a catalyst, heat, or light. magtech.com.cn
The reactivity of SPAAC is highly dependent on the structure of both the azide and the cyclooctyne. Research has shown that the introduction of electron-withdrawing fluorine atoms on an aromatic azide can significantly accelerate the reaction rate. nih.gov For example, a tetra-fluorinated aromatic azide was found to have a kinetic constant of 3.60 M⁻¹ s⁻¹, ranking it among the fastest SPAAC ligations. nih.gov This suggests that the 4-fluorophenyl group in this compound would likely contribute to enhanced reaction kinetics compared to non-fluorinated aryl azides. The driving force for this acceleration is attributed to the lowering of the azide's Lowest Unoccupied Molecular Orbital (LUMO) by the electron-withdrawing fluorine atoms. nih.gov
Various generations of cyclooctynes have been developed to further tune the reaction kinetics and stability, including difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO). magtech.com.cnnih.gov The choice of cyclooctyne allows for optimization based on the specific requirements of the application, balancing reactivity with stability and solubility. nih.gov While SPAAC provides a bioorthogonal method for conjugation, it typically results in a mixture of regioisomeric triazole products, a key difference from the highly regioselective CuAAC. nih.gov
Table 2: Kinetic Data for SPAAC Reactions with Various Azides
Click to view data
| Azide Compound | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Finding | Reference |
|---|---|---|---|---|
| Benzyl Azide | Cyclooctyne | ~0.0024 | Baseline reactivity for simple alkyl azide. | nih.gov |
| Phenyl Azide | Cyclooctyne | ~0.01 | Aryl azides show slightly higher reactivity. | nih.gov |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | 3.60 | Multi-fluorination dramatically increases reaction rate. | nih.gov |
Alternative Azido-Based Ligation Reactions (e.g., Staudinger Ligation, Diels-Alder)
Beyond cycloaddition reactions with alkynes, the azide moiety of this compound can participate in other chemoselective ligation reactions, most notably the Staudinger ligation. This reaction provides a bioorthogonal method for forming an amide bond between two molecules. sigmaaldrich.comnih.gov The process occurs in two stages: first, the azide reacts with a triarylphosphine, typically bearing an ortho-ester group, to form an aza-ylide intermediate with the concomitant loss of dinitrogen gas. sigmaaldrich.comwikipedia.org This intermediate then undergoes intramolecular cyclization and hydrolysis to yield a stable amide linkage and the corresponding phosphine oxide. sigmaaldrich.com
The reaction is highly chemoselective, as both azides and phosphines are largely unreactive with most functional groups found in biological systems. sigmaaldrich.comnih.gov Similar to SPAAC, the electronic properties of the aryl azide can influence the reaction rate. Perfluoroaryl azides (PFAAs) have been shown to undergo rapid Staudinger reactions with aryl phosphines, yielding stable iminophosphoranes. nih.gov The electron-withdrawing fluorine atoms lower the LUMO of the aryl azide, making it more susceptible to nucleophilic attack by the phosphine. nih.gov This suggests that the 4-fluorophenyl group on the oxane derivative would facilitate a faster Staudinger ligation compared to non-fluorinated analogues.
While the Diels-Alder reaction is a powerful C-C bond-forming tool, the azide group itself is not a typical participant. However, the broader category of pericyclic reactions includes other cycloadditions. For instance, inverse-electron-demand Diels-Alder reactions between electron-deficient tetrazines and strained alkenes or alkynes have emerged as another extremely fast and bioorthogonal ligation strategy. nih.govnih.gov Although this reaction does not directly involve the azide, it represents an alternative "click" chemistry approach that could be used in concert with azide-based reactions in complex systems. The primary azide-based alternative to cycloadditions remains the Staudinger ligation.
Table 3: Overview of Azide-Based Ligation Reactions
Click to view data
| Reaction | Reactant Partner | Key Intermediate | Final Linkage | Key Features | Reference |
|---|---|---|---|---|---|
| CuAAC | Terminal Alkyne | Copper-acetylide | 1,4-Triazole | Copper-catalyzed, highly regioselective, high yield. | nih.gov |
| SPAAC | Strained Alkyne (e.g., cyclooctyne) | None | Triazole (regioisomeric mixture) | Metal-free, bioorthogonal, fast kinetics with activated azides. | nih.gov |
| Staudinger Ligation | Triarylphosphine (with ester trap) | Aza-ylide (Iminophosphorane) | Amide | Metal-free, bioorthogonal, forms a native amide bond. | sigmaaldrich.comwikipedia.org |
Transformations of the Fluorophenyl Moiety for Functionalization
The 4-fluorophenyl group of the title compound is not merely a static substituent; it offers opportunities for further chemical modification, primarily through Nucleophilic Aromatic Substitution (SNAr). mdpi.com In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. nih.gov This effect is most pronounced at the ortho and para positions. In this compound, the fluorine atom is in the para position relative to the oxane ring attachment point, making it susceptible to displacement by strong nucleophiles.
This reactivity allows for the introduction of a variety of functional groups in place of the fluorine atom, thereby enabling late-stage diversification of the molecule. Suitable nucleophiles for this transformation include alkoxides, phenoxides, thiolates, and amines. mdpi.com The reaction typically requires a mild base and is often performed in a polar aprotic solvent like DMF. mdpi.com For example, reaction with an amine would yield a 4-aminophenyl derivative, while reaction with a thiol would produce a 4-thiophenyl analogue.
The ability to perform SNAr on the fluorophenyl ring provides a strategic advantage in medicinal chemistry and materials science. It allows for the core oxane-azide structure to be synthesized and then tailored for specific applications by modifying the aryl moiety. This approach can be used to attach targeting ligands, alter solubility, or introduce reporter groups, complementing the modifications possible via the azide handle. While transition-metal-catalyzed cross-coupling reactions are also used to functionalize aryl halides, SNAr on polyfluoroarenes offers a valuable metal-free alternative. mdpi.com
Stereochemical Purity and Isomer Separation Techniques for Oxane Derivatives
The 4-position of the oxane ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. In pharmaceutical and biological contexts, enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.com Consequently, the control of stereochemistry and the ability to separate stereoisomers are of critical importance. The separation of enantiomers, which have identical physical properties in a non-chiral environment, poses a significant challenge and requires specialized techniques. researchgate.net
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and powerful method for the analytical and preparative separation of enantiomers. americanpharmaceuticalreview.comchiralpedia.com CSPs consist of a single enantiomer of a chiral selector immobilized on a solid support, typically silica gel. chiralpedia.com Chiral recognition occurs as the enantiomers of the analyte pass through the column, forming transient diastereomeric complexes with the chiral selector. chiralpedia.com According to the "three-point interaction model," differential binding affinity, based on at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π stacking), leads to different retention times for the two enantiomers, enabling their separation. chiralpedia.com A wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and cyclodextrins, offering versatility for separating diverse classes of compounds. chromatographyonline.com
An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. mdpi.com Since diastereomers have different physical properties, they can often be separated using standard, non-chiral chromatographic techniques like HPLC on a silica or C18 column. researchgate.netmdpi.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
Table 4: Common Techniques for Stereoisomer Separation
Click to view data
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), forming transient diastereomeric complexes. | Direct separation without derivatization; applicable to analytical and preparative scales. | Requires screening of various CSPs and mobile phases to find optimal conditions. | americanpharmaceuticalreview.comchiralpedia.com |
| HPLC after Chiral Derivatization (Indirect) | Enantiomers are converted into diastereomers, which have different physical properties and can be separated on achiral columns. | Utilizes standard, less expensive HPLC columns; can be very effective. | Requires a suitable chiral derivatizing agent; additional reaction and purification steps are needed. | mdpi.com |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP. Often provides faster separations than HPLC. | High efficiency, fast analysis times, reduced solvent consumption. | Requires specialized equipment. | researchgate.net |
Advanced Spectroscopic and Computational Structural Elucidation
Detailed NMR Spectroscopic Analysis for Conformational Assignments and Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of 4-Azido-4-(4-fluorophenyl)oxane in solution. A full suite of one-dimensional and two-dimensional NMR experiments is employed to assign proton (¹H) and carbon (¹³C) chemical shifts unambiguously and to determine the molecule's conformation and the spatial relationships between its atoms.
Two-dimensional NMR techniques are indispensable for mapping the covalent framework and through-space interactions within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the oxane ring and the fluorophenyl substituent. For instance, the protons on adjacent carbons in the oxane ring would show cross-peaks, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of the C-H framework of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the fluorophenyl ring to the oxane ring via the quaternary carbon C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key to determining the stereochemistry and conformational preferences of the molecule by detecting protons that are close in space, regardless of whether they are bonded. For example, NOESY can reveal the relative orientation of the azide (B81097) and fluorophenyl groups with respect to the oxane ring by showing through-space correlations between their respective protons. This is critical for establishing whether these groups are in axial or equatorial positions. researchgate.net
The collective data from these 2D NMR experiments provide a robust and detailed model of the molecular structure in solution.
Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary, especially in the context of stereoselective synthesis or biological applications. NMR spectroscopy, in conjunction with chiral auxiliaries, offers powerful methods for this analysis.
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction leads to a differentiation in the chemical shifts of the corresponding protons or carbons in the NMR spectrum, allowing for the quantification of each enantiomer. unipi.it
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which will have distinct NMR spectra. bates.edu For instance, reacting a chiral alcohol derivative of this compound with a chiral acid chloride like Mosher's acid chloride would produce diastereomeric esters with separable NMR signals. nih.gov The integration of these signals allows for the precise determination of the enantiomeric excess. nih.govresearchgate.net
These methods are essential for quality control in asymmetric synthesis and for studies where the biological activity is enantiomer-dependent.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Preferences
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational preferences. edinst.com
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, typically appearing in the region of 2100-2160 cm⁻¹. nih.govresearchgate.net This peak serves as a clear diagnostic marker for the presence of the azide functionality. nih.gov Other important vibrations include the C-F stretching of the fluorophenyl group, C-O-C stretching of the oxane ring, and various C-H stretching and bending modes. researchgate.netnih.govscielo.org.mx
Both techniques can be used to study conformational isomers, as different conformers (e.g., chair, boat, or twist-boat for the oxane ring) may give rise to distinct vibrational frequencies. scispace.com By comparing experimental spectra with theoretical calculations, it is possible to determine the most stable conformation. scispace.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O-C (Oxane) | Asymmetric Stretch | 1050 - 1150 |
| C-F | Stretch | 1000 - 1400 |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallographic Analysis of this compound and its Derivatives
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com For this compound or a suitable crystalline derivative, this technique can precisely determine bond lengths, bond angles, and the conformation of the oxane ring. nih.gov
Key structural features that would be elucidated include:
The precise conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat).
The axial or equatorial orientation of the azide and 4-fluorophenyl substituents on the C4 carbon of the oxane ring.
The intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.
This detailed structural information is invaluable for understanding the molecule's physical properties and for validating the results obtained from spectroscopic and computational methods. acs.org
Computational Chemistry Approaches to Structure and Reactivity
Computational chemistry provides powerful tools for predicting and understanding the structure, properties, and reactivity of molecules. scienceopen.comnih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of this size. mdpi.comnih.gov DFT calculations can provide a wealth of information about this compound:
Optimized Geometry: DFT can be used to calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.govelsevierpure.com
Electronic Structure and Molecular Orbitals: Calculations can reveal the distribution of electrons within the molecule and the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govelsevierpure.com The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and electronic properties. nih.gov
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which show the electron-rich and electron-poor regions of the molecule, and Fukui functions, which predict the sites most susceptible to nucleophilic or electrophilic attack. chemrxiv.orgresearchgate.net This information is crucial for understanding and predicting the chemical behavior of the compound.
By combining advanced spectroscopic techniques with high-level computational methods, a comprehensive and detailed understanding of the structure, conformation, and electronic properties of this compound can be achieved.
Molecular Dynamics Simulations for Conformational Landscape Exploration of the Oxane Ring
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing deep insights into the conformational landscape of the oxane ring in this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the potential energy surface and identify the most stable conformers and the energy barriers between them.
For a substituted oxane ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The presence of bulky substituents at the C4 position, namely the azido (B1232118) and 4-fluorophenyl groups, is expected to significantly influence the relative energies of these conformers. MD simulations can be employed to sample these different conformations over time, typically on the nanosecond to microsecond timescale, to determine their relative populations.
The general workflow for such a simulation involves:
Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. For organic molecules like this compound, force fields such as AMBER, CHARMM, or GROMOS are commonly used.
System Setup: The molecule is placed in a simulation box, often with a solvent (e.g., water or a non-polar solvent) to mimic experimental conditions.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production Run: The simulation is run for an extended period to collect data on the trajectory of each atom.
Analysis of the simulation trajectory can reveal the dihedral angles of the oxane ring over time, allowing for the identification of the predominant chair conformation and any transient boat or twist-boat structures. The relative energies of these conformers can be calculated to determine their thermodynamic stability.
Table 1: Hypothetical Relative Energies of Oxane Ring Conformations for this compound from a Simulated MD Trajectory
| Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |
| Chair | 0.00 | >99 |
| Twist-Boat | 5.5 - 6.5 | <1 |
| Boat | 6.5 - 7.5 | <0.1 |
Note: This table presents hypothetical data based on typical energy differences for substituted six-membered rings. Actual values would require specific MD simulations for the target molecule.
Prediction of Spectroscopic Parameters to Corroborate Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net This corroboration is a cornerstone of modern chemical analysis.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, key vibrational modes would include the asymmetric stretch of the azido group, the C-F stretch of the fluorophenyl group, and various C-O and C-C stretches within the oxane ring. The calculated IR spectrum can be compared with the experimental spectrum to confirm the presence of these functional groups and aid in the assignment of observed peaks. DFT studies on other azido-containing compounds have shown that the asymmetric stretch of the azide is a strong absorption, making it a useful diagnostic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted shifts can be invaluable for assigning the complex spectra of molecules with multiple stereocenters or restricted rotation. For this compound, this would help in assigning the signals for the protons and carbons of the oxane ring and the fluorophenyl group.
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound
| Spectroscopic Parameter | Experimental Value (Hypothetical) | DFT Calculated Value (Hypothetical) |
| IR (cm⁻¹) | ||
| Azide Asymmetric Stretch | ~2100 | ~2115 |
| C-F Stretch | ~1225 | ~1230 |
| C-O-C Stretch | ~1100 | ~1105 |
| ¹³C NMR (ppm) | ||
| C4 (Oxane) | ~75 | ~74.5 |
| C1' (Fluorophenyl) | ~138 | ~137.8 |
| ¹⁹F NMR (ppm) | ||
| C4'-F (Fluorophenyl) | ~ -115 | ~ -114.7 |
Note: This table contains hypothetical data based on typical values for these functional groups. The level of theory and basis set used in the DFT calculations would influence the accuracy of the predicted values.
Stereoelectronic Effects within the Oxane Ring and Azido/Fluorophenyl Substituents
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. These effects can have a profound influence on the conformation and reactivity of this compound.
Within the oxane ring, a key stereoelectronic interaction is the anomeric effect. This effect generally describes the preference for an electronegative substituent at the anomeric carbon (C2 or C6) to occupy the axial position. While the primary substitution in this compound is not at the anomeric position, related hyperconjugative interactions involving the ring oxygen's lone pairs are still at play. These interactions can influence the bond lengths and angles within the ring. Specifically, there can be a stabilizing interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of an adjacent axial C-H or C-C bond.
The substituents at the C4 position also introduce significant stereoelectronic effects:
The Azido Group: The azido group is a linear and electronically complex substituent. It can participate in hyperconjugation with adjacent bonds. The orientation of the azido group relative to the oxane ring will be influenced by the desire to maximize stabilizing orbital interactions and minimize steric repulsion.
The 4-Fluorophenyl Group: The fluorine atom on the phenyl ring is highly electronegative, leading to a polarization of the C-F bond. This can result in dipole-dipole interactions with other parts of the molecule. Furthermore, the aromatic ring can engage in n-π* interactions, where a lone pair from the ring oxygen interacts with the π* system of the phenyl ring, influencing the preferred rotational orientation of the phenyl group.
The interplay of these stereoelectronic effects, along with steric hindrance between the two bulky C4 substituents, will ultimately determine the most stable chair conformation of the oxane ring and the rotational preferences of the 4-fluorophenyl and azido groups. Understanding these subtle electronic interactions is crucial for a complete picture of the molecule's structure and reactivity.
Chemical Reactivity and Mechanistic Studies of 4 Azido 4 4 Fluorophenyl Oxane
Reactivity of the Azido (B1232118) Group in Cycloaddition Reactions and Beyond
The azide (B81097) functional group is renowned for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.org This class of reactions is characterized by high efficiency, selectivity, and mild reaction conditions. mpg.de For 4-Azido-4-(4-fluorophenyl)oxane, the primary reactions of the azido moiety involve its interaction with unsaturated systems like alkynes and alkenes to form stable heterocyclic products.
The most prominent click chemistry reaction for azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without a metal catalyst by using strained cyclooctynes. wikipedia.org
The kinetics of these reactions involving this compound would be influenced by the electronic nature of the 4-fluorophenyl group. The fluorine atom is electron-withdrawing, which can affect the electron density on the azide and thus its reactivity. In CuAAC, Pt(IV) azides have shown lower reactivity compared to their Pt(II) counterparts, an effect attributed to the higher oxidation state reducing electron density on the azide ligand. nih.gov A similar principle suggests the electron-withdrawing fluorophenyl group might modulate the reaction rates.
The thermodynamics of these reactions are typically highly favorable, leading to the formation of very stable triazole rings. mpg.de This high thermodynamic driving force is a key principle of click chemistry. mpg.de The reaction conditions are generally mild, often proceeding efficiently in various solvents, sometimes even in aqueous environments, which is a significant advantage for biological applications. acs.org
Table 1: Hypothetical Kinetic Data for Click Reactions of this compound This table presents expected trends in reaction rates based on general principles of click chemistry.
| Reaction Type | Alkyne Partner | Catalyst | Expected Relative Rate |
| CuAAC | Propargyl alcohol | Cu(I) | Moderate |
| CuAAC | Phenylacetylene | Cu(I) | Moderate-Fast |
| SPAAC | Bicyclononyne (BCN) | None | Fast |
| SPAAC | Dibenzocyclooctyne (DBCO) | None | Very Fast |
Substituents on the aryl ring attached to an azide have a pronounced effect on its reactivity. The 4-fluorophenyl group in this compound influences the electronic properties of the azido group. The electron-withdrawing nature of the fluorine atom can decrease the electron density of the azide, which may impact the kinetics of cycloaddition reactions. For instance, in platinum complexes, a higher oxidation state of the metal, which reduces electron density in the azide ligand, leads to lower reactivity in cycloadditions with electron-deficient alkynes. nih.gov
Furthermore, the steric bulk of the entire 4-(4-fluorophenyl)oxane substituent can play a role in reaction selectivity. While the azido group itself is linear and relatively unhindered, the adjacent quaternary carbon and the oxane ring create a specific steric environment that could influence the approach of bulky reaction partners, potentially affecting regioselectivity in reactions where multiple outcomes are possible.
Stability and Degradation Pathways of this compound under Various Conditions (e.g., Thermal, Photochemical, Acidic/Basic)
Organic azides are high-energy functional groups and can be sensitive to various external stimuli. Their stability is a critical factor in their synthesis, storage, and application.
Thermal Stability : Aryl azides can decompose upon heating, often extruding dinitrogen gas (N₂) to form highly reactive nitrene intermediates. acs.org While some aryl azides are remarkably stable, others can be hazardous. For example, 4-azido-L-phenylalanine has been shown to have explosive characteristics. x-mol.com The thermal stability of this compound would need to be carefully evaluated, but it is expected to be a high-energy compound.
Photochemical Stability : Azides are generally photosensitive. Upon irradiation with UV light, they readily lose N₂ to generate nitrenes. acs.orgresearchgate.net This photochemical reactivity is a key aspect of their chemistry and is discussed in more detail in section 4.3.
Acidic/Basic Stability : The stability of the compound under acidic or basic conditions would largely depend on the robustness of the oxane ring and the ether linkage, as the azide group is generally stable to a range of pH conditions. However, related compounds like methcathinone analogs have shown degradation in neutral-to-basic solutions, with degradation rates increasing with pH. nih.gov Similar pathways involving hydrolysis or rearrangement of the oxane ring could be possible under harsh acidic or basic conditions. Studies on other heterocyclic compounds have also shown distinct degradation pathways under oxidative stress. nih.gov
Table 2: Expected Stability Profile of this compound
| Condition | Expected Stability | Potential Degradation Products |
| Ambient Temperature (Dark) | Likely stable for storage | None |
| Elevated Temperature | Unstable, potentially hazardous | 4-(4-fluorophenyl)oxane-4-nitrene, N₂ gas, downstream products |
| UV/Visible Light Irradiation | Unstable | 4-(4-fluorophenyl)oxane-4-nitrene, N₂ gas, downstream products |
| Strong Acid (e.g., HCl) | Potential for oxane ring opening | Ring-opened products |
| Strong Base (e.g., NaOH) | Potentially unstable over time | Products from ring degradation or rearrangement |
Photochemical Reactivity of the Azido Moiety: Nitrene Formation and Subsequent Reactions
The photochemistry of aryl azides is a well-studied field, primarily involving the light-induced extrusion of molecular nitrogen to form a highly reactive nitrene intermediate. acs.org Upon irradiation, this compound is expected to follow this pathway, generating the corresponding 4-(4-fluorophenyl)oxane-4-nitrene.
Arryl nitrenes are generated in an electronically excited singlet state, which can then undergo several rapid reactions or relax to a more stable triplet ground state. researchgate.net
Singlet Nitrene Reactions : The singlet nitrene is electrophilic and can undergo a variety of reactions, including insertion into C-H or O-H bonds, or rearrangement. For many phenyl azides, a common reaction of the singlet nitrene is ring expansion to form a seven-membered dehydroazepine. acs.org
Triplet Nitrene Reactions : The triplet nitrene behaves more like a diradical and typically undergoes reactions such as hydrogen atom abstraction or dimerization. researchgate.net
Studies on 2-azido-4-nitrophenol show that irradiation forms nitrene intermediates with a high singlet-to-triplet ratio. nih.gov The specific reaction pathway taken by the nitrene derived from this compound would depend on the reaction conditions, such as the solvent and the presence of other reagents that can trap the reactive intermediate. The ability to generate these highly reactive species photochemically makes aryl azides useful as photoaffinity labels and in materials science. acs.orgnsf.gov
Regioselectivity and Stereoselectivity in Reactions Involving the Oxane Ring System
The oxane ring in this compound exists predominantly in a chair conformation to minimize steric strain. The bulky 4-azido-4-(4-fluorophenyl) group at the C4 position will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational lock has significant implications for the stereoselectivity of any reactions occurring on the oxane ring itself.
Should a reaction be performed on the oxane ring, the attacking reagent would preferentially approach from the less sterically hindered face. For example, in an E2 elimination reaction, the required anti-periplanar alignment of a proton and a leaving group is dictated by the molecule's conformation, which can lead to a single, specific stereoisomeric product. khanacademy.org The fixed conformation of the substituted oxane ring would similarly direct the outcome of such reactions.
Regioselectivity refers to the preference for reaction at one position over another. rsc.org In the case of this compound, if a reaction such as deprotonation followed by electrophilic attack were to occur on the oxane ring, the regiochemical outcome would be influenced by both electronic factors (the inductive effect of the ring oxygen) and the steric hindrance imposed by the equatorial C4 substituent. This control over reaction outcomes is crucial in synthetic chemistry for building complex molecular architectures. uwindsor.canih.gov
Mechanistic Investigations of Novel Reactions Discovered for this compound
While the primary reactivity of this compound is centered on the azide group, the unique juxtaposition of the azide, the aryl ring, and the oxane moiety could enable novel, yet-to-be-discovered transformations. For instance, an intramolecular reaction could be envisaged where a photochemically generated nitrene inserts into a C-H bond on the oxane ring, leading to a new fused heterocyclic system.
Investigating the mechanism of such a novel reaction would involve a combination of experimental and computational methods.
Kinetic Studies : Monitoring the reaction rate's dependence on reactant concentrations, temperature, and catalysts can provide insight into the reaction's transition state. acs.org
Product Analysis and Intermediate Trapping : Detailed characterization of all reaction products, including minor byproducts, can offer clues about the reaction pathway. Experiments designed to trap proposed reactive intermediates (like the nitrene) would provide strong evidence for their involvement.
Isotopic Labeling : Using isotopically labeled starting materials (e.g., with Deuterium or ¹³C) and tracking the position of the label in the final product is a powerful tool for elucidating reaction mechanisms and bond-forming/breaking steps.
Computational Chemistry : Density functional theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the most likely mechanism. rwth-aachen.de
Such mechanistic studies are fundamental to understanding and controlling chemical reactivity, enabling the optimization of existing reactions and the discovery of new synthetic methodologies. mdpi.com
No Information Found for "this compound"
Following a comprehensive search of available scientific literature and chemical databases, no information was found for the compound "this compound." This suggests that this specific chemical structure may be a novel compound that has not yet been synthesized, characterized, or reported in published research.
Consequently, it is not possible to provide an article detailing its applications in chemical biology and materials science as requested. The outlined sections concerning its use in the development of molecular probes, functionalization of biomolecules, and bioconjugation chemistry cannot be addressed due to the absence of any research findings on this particular molecule.
It is recommended to verify the chemical name and structure to ensure its accuracy. If the compound is indeed novel, it would first require synthesis and experimental investigation to determine its properties and potential applications before a detailed scientific article could be written.
Applications of 4 Azido 4 4 Fluorophenyl Oxane in Chemical Biology and Materials Science Non Clinical
Integration into Polymeric Materials and Surface Functionalization
The ability to modify the surfaces of materials and to create functional polymers is essential for developing advanced technologies in various fields, including diagnostics and materials science.
Biosensing platforms rely on the specific detection of analytes, often through the interaction of a biological recognition element (e.g., an antibody or enzyme) with its target. The performance of these sensors is highly dependent on the effective immobilization of the recognition element onto a surface.
4-Azido-4-(4-fluorophenyl)oxane can be used to functionalize surfaces for the development of non-clinical biosensing and diagnostic tools. A surface, such as a silicon wafer or a gold nanoparticle, can be modified to have alkyne groups. Then, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction, this compound can be covalently attached to the surface. This process creates a new surface layer with exposed fluorophenyl groups. These groups can then be used for further functionalization, or they may directly participate in the detection mechanism, for example, through specific hydrophobic or aromatic interactions with an analyte.
The azide (B81097) group is also a key component in fluorogenic probes, where its conversion to a fluorescent amine can be used for detection. nih.gov This principle can be adapted for biosensor development.
"Click chemistry" has revolutionized polymer synthesis by providing a highly efficient and specific way to create complex polymers. arctomsci.comrsc.org The reaction between an azide and an alkyne to form a stable triazole linkage is a cornerstone of this approach.
This compound can serve as a monomer or a functionalizing agent in the synthesis of advanced polymers. For example, it can be reacted with a di-alkyne monomer in a step-growth polymerization to create a linear polytriazole. The resulting polymer would have pendant fluorophenyl and oxane groups, which would define its physical and chemical properties, such as solubility, thermal stability, and affinity for other molecules.
Alternatively, this compound can be used to modify existing polymers. A polymer with pendant alkyne groups can be treated with this compound to introduce the fluorophenyl moiety. This post-polymerization modification is a powerful tool for fine-tuning the properties of a material for a specific application. The synthesis of hyperbranched polymers using azido-functionalized monomers is another area where this compound could be applied. mdpi.com
The following table summarizes the potential roles of this compound in polymer synthesis:
| Polymerization Strategy | Role of this compound | Resulting Polymer | Potential Application |
| Step-Growth Polymerization | Monomer (with a di-alkyne co-monomer) | Linear polytriazole with pendant fluorophenyl and oxane groups | Specialty plastics, separation membranes |
| Post-Polymerization Modification | Functionalizing agent | Existing polymer with grafted fluorophenyl groups | Modified surface properties, improved biocompatibility |
Design of Ligands for Protein-Ligand Interaction Studies (excluding clinical/drug efficacy)
Understanding how ligands bind to proteins is fundamental to biology and chemistry. nih.gov This knowledge can be used to design tools for studying protein function and for developing high-throughput screening assays.
This compound can be used as a building block for creating molecular probes to study protein-ligand interactions. The fluorophenyl group is particularly useful as a ¹⁹F NMR probe. Since fluorine is not naturally abundant in biological systems, the ¹⁹F NMR signal from the ligand is free from background interference, allowing for a clear observation of the ligand's binding state.
By incorporating this compound into a known ligand for a specific protein, researchers can study the binding event in detail. Changes in the chemical shift of the fluorine atom upon binding can provide information about the local environment of the binding pocket. This approach can reveal details about the conformational changes that occur during binding and can help to validate computational models of protein-ligand interactions.
The azide group also offers the possibility of photoaffinity labeling. Upon UV irradiation, the azide group can form a highly reactive nitrene, which can then form a covalent bond with nearby amino acid residues in the protein's binding site. This allows for the permanent labeling of the binding site, which can then be identified through techniques such as mass spectrometry.
High-throughput screening (HTS) is a key technology for discovering new molecules with desired properties from large chemical libraries. nih.gov this compound can be used to develop HTS assays, particularly those based on fluorescence or affinity capture.
For example, a protein of interest could be immobilized on a surface functionalized with alkyne groups. A chemical library could then be screened for binding to this protein. A secondary detection method could involve a universal "tagging" molecule, such as an alkyne-modified antibody, that binds to the protein. Then, this compound could be "clicked" onto the alkyne-tagged antibody. The fluorine atoms could then be detected, for instance, through a fluorescence-based assay where the fluorophenyl group influences the emission of a nearby fluorophore.
Alternatively, the azide group of this compound allows for its easy incorporation into a variety of molecular scaffolds using click chemistry. This can be used to rapidly generate a library of fluorinated compounds for screening purposes. The fluorophenyl group can act as a versatile pharmacophore or as a tag for identifying binding partners.
Future Directions and Emerging Research Avenues for 4 Azido 4 4 Fluorophenyl Oxane
Exploration of Novel Synthetic Routes and Sustainable Methodologies for Compound Production
Currently, there are no published synthetic routes specifically for 4-Azido-4-(4-fluorophenyl)oxane. Future research would need to establish efficient and safe methods for its preparation. Potential strategies could involve the nucleophilic substitution of a suitable precursor, such as a corresponding alcohol or halide, with an azide (B81097) source.
Key research objectives would include:
Development of a scalable and high-yielding synthesis: Investigating various starting materials and reaction conditions to optimize the production of the compound.
Ensuring stereochemical control: For potential applications in biological systems, the development of stereoselective syntheses would be crucial.
Implementation of green chemistry principles: Exploring the use of less hazardous reagents, alternative solvent systems, and energy-efficient processes to create a sustainable synthetic methodology.
A comparative table of hypothetical synthetic approaches is presented below.
| Synthetic Approach | Precursor | Azide Source | Potential Advantages | Potential Challenges |
| Nucleophilic Substitution | 4-Hydroxy-4-(4-fluorophenyl)oxane | Diphenylphosphoryl azide (DPPA) | Well-established reaction (Mitsunobu) | Stoichiometric byproducts |
| Nucleophilic Substitution | 4-Chloro-4-(4-fluorophenyl)oxane | Sodium azide | Readily available reagents | Potential for elimination side reactions |
| Diazotization-Azidation | 4-Amino-4-(4-fluorophenyl)oxane | Sodium nitrite, then sodium azide | Access from an amino precursor | Generation of potentially unstable diazonium intermediates |
Advanced Applications in Systems Chemistry and Artificial Intelligence-Driven Molecular Design
Once synthesized, this compound could be a valuable component in the field of systems chemistry, which studies complex chemical systems with emergent properties. The azide group, for instance, can participate in "click chemistry" reactions, allowing for the facile linking of this molecule to others to build complex molecular networks.
Mechanistic Insights into Complex Biological Systems (Non-Clinical, In Vitro/Cellular Contexts)
The azide group serves as a versatile chemical handle. Its ability to undergo bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions, would allow for the attachment of fluorescent probes or affinity tags. This would enable the use of this compound as a chemical probe to study biological systems in vitro. For example, if the molecule were found to interact with a particular protein, its azide functionality could be used to label and identify that protein within a complex cellular lysate.
Development of Advanced Materials with Tunable Properties through Functionalization
The azide group also offers a gateway to materials science. Through reactions like nitrene insertion or cycloadditions, this compound could be covalently incorporated into polymer backbones or onto surfaces. This could lead to the development of new materials with tailored properties. The presence of the fluorophenyl group might impart desirable characteristics such as hydrophobicity or altered electronic properties.
Potential material applications could include:
Functionalized polymers: Creating polymers with photoreactive pendant groups for applications in photolithography or data storage.
Surface modification: Modifying the surfaces of materials to alter their wettability, biocompatibility, or adhesion properties.
Bridging Fundamental Chemistry with Translational Research Opportunities (emphasizing non-clinical aspects and tool development)
The initial exploration of this compound would be firmly rooted in fundamental chemistry. However, the insights gained could pave the way for translational research, primarily in the development of new research tools. For instance, if this compound exhibits interesting fluorescence or binding properties, it could be developed into a sensor or a molecular imaging agent for non-clinical research applications. The key would be to thoroughly characterize its chemical and photophysical properties to identify opportunities for its use as a specialized chemical tool.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
